![molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5](/img/structure/B577780.png)

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Overview

Description

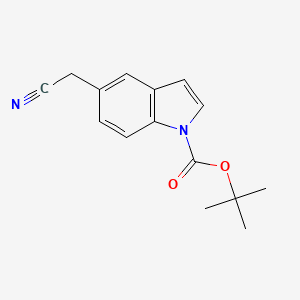

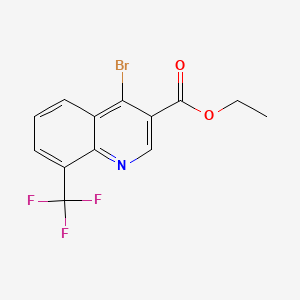

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H8ClN3 . It is used in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and similar compounds often involves the condensation of various 1, n-diamines, 1,1-bis (methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol . Another method involves the reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents .Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=C(C(OCC)=O)N=C2N1CCNC2.Cl . The InChI code for this compound is 1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H .Scientific Research Applications

Synthesis and Biological Activity of Pyrazoles and Pyrazines

Pyrazole Synthesis : Pyrazoles, including those related to the core structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are recognized for their broad biological activities. The synthesis methods, such as condensation followed by cyclization, offer versatile pathways to create biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).

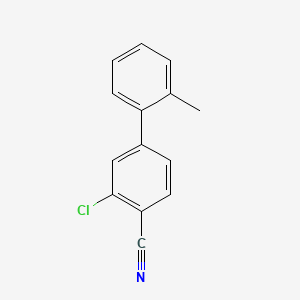

Quinoxalines and Pyrazines : The study of quinoxalines, closely related to pyrazines, reveals their application as dyes, pharmaceuticals, and antibiotics. The synthesis involves condensing ortho-diamines with 1,2-diketones, showing the versatility of pyrazine derivatives in medicinal chemistry (Pareek & Kishor, 2015).

Catalysis and Organic Synthesis

Heterocyclic N-oxide Derivatives : The derivatives of pyrazine N-oxides play a crucial role in organic synthesis, catalysis, and medicinal applications. They are involved in the formation of metal complexes, design of catalysts, and have shown significant biological activities including anticancer and antibacterial effects (Li et al., 2019).

Medicinal Chemistry and Drug Development

Pyrazolo[1,5-a]pyrimidines : This scaffold is highlighted for its wide range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies emphasize its potential as a building block for drug development, offering opportunities for further exploration and discovery (Cherukupalli et al., 2017).

Pyrazine Derivatives for Pharmacological Effects : The exploration of pyrazine derivatives has shown a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Their structural diversity allows for the development of novel therapeutic agents with enhanced efficacy and specificity (Ferreira & Kaiser, 2012).

properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTHXMCVQHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)

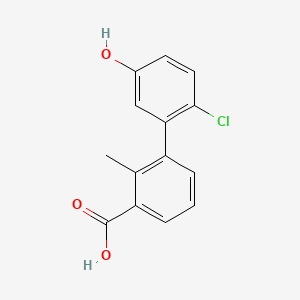

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)